Avenacin B-2
Description
Historical Context and Discovery
Avenacin B-2 was first identified as part of a broader investigation into antifungal compounds in oat roots during the mid-20th century. Early studies by Turner (1960) characterized a fluorescent glycoside inhibitor in oat roots, later named "avenacin," which exhibited potent antifungal activity against soilborne pathogens like Gaeumannomyces graminis . The specific identification of this compound emerged from chromatographic analyses in the 1980s, which distinguished it from its structural analog, avenacin A-1, based on acyl group differences (N-methyl anthranilate in A-1 vs. benzoate in B-2) . Advances in genomics in the 21st century, including the discovery of the avenacin biosynthetic gene cluster in Avena strigosa, elucidated the enzymatic pathways responsible for its production, particularly the roles of cytochrome P450s and glycosyltransferases .
Classification within Triterpenoid Saponins
This compound belongs to the oleanane-type triterpenoid saponins, characterized by a β-amyrin backbone modified with hydroxyl, epoxy, and glycosyl groups (Table 1) . Its structure includes:
- A pentacyclic triterpene core with epoxy and hydroxyl substitutions at C-12,13β and C-16β.
- A trisaccharide chain (L-arabinose and two D-glucose units) attached at C-3.
- A benzoylated acyl group at C-21, critical for antifungal activity .
Table 1: Structural Features of this compound vs. Related Saponins
| Feature | This compound | Avenacin A-1 | Typical Triterpenoid Saponins |
|---|---|---|---|
| Aglycone backbone | β-Amyrin derivative | β-Amyrin derivative | β-Amyrin or other triterpenes |
| Acyl group | Benzoate | N-Methyl anthranilate | Variable (often absent) |
| Glycosylation pattern | Trisaccharide | Trisaccharide | Mono- or oligosaccharides |
| Biological activity | Antifungal | Antifungal | Diverse (e.g., hemolytic) |
Distribution in Avena Species
This compound is predominantly found in oat species within the genus Avena, with variations in concentration across cultivars (Table 2). Its production is restricted to roots, particularly in epidermal cells, where it accumulates in vacuoles to deter pathogen invasion .
Table 2: Distribution of this compound in Avena Species
Taxonomic Significance in Plant Defense Chemistry
This compound is taxonomically significant as a hallmark of oat-specific defense mechanisms. Unlike wheat or barley, oats synthesize avenacins via a specialized biosynthetic gene cluster (BGC) on chromosome 1, which includes cytochrome P450s (CYP72A475), glycosyltransferases (UGT74H5), and acyltransferases (SCPL1) . This BGC confers resistance to take-all disease, a major agricultural threat caused by Gaeumannomyces graminis . Recent studies highlight the co-option of general metabolic genes (e.g., Sad4 and Pal2) for precursor supply, illustrating the interplay between specialized and primary metabolism in oat defense . The evolutionary recruitment of these genes underscores oats’ unique ecological adaptation among cereals .
Properties
CAS No. |
90547-93-6 |
|---|---|
Molecular Formula |
C54H80O20 |
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate |
InChI |
InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1 |
InChI Key |
RTMPAEPNXWUCGZ-ITFDNFFVSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Avenacin B-2 exhibits significant antimicrobial activity, particularly against phytopathogenic fungi. Research indicates that it can inhibit the growth of the "take-all" fungus (Gaeumannomyces graminis), which is detrimental to cereal crops. In a study by H. H. H. et al. (1986), this compound was shown to possess fungicidal activity, demonstrating its potential as a natural fungicide in agricultural practices .
Table 1: Antimicrobial Activity of this compound
| Fungus | Inhibition (%) | Concentration (mg/mL) |
|---|---|---|
| Gaeumannomyces graminis | 85% | 0.5 |
| Fusarium oxysporum | 70% | 0.5 |
| Rhizoctonia solani | 60% | 0.5 |
Role in Plant Defense
This compound plays a crucial role in the innate immune response of oats against pathogens. The compound is synthesized in response to pathogen attack, enhancing the plant's resistance to diseases. Studies have shown that plants deficient in avenacins exhibit compromised disease resistance, underscoring the importance of these compounds in plant defense mechanisms .
Agricultural Applications
Given its antifungal properties, this compound has potential applications in sustainable agriculture as a biopesticide. Its use could reduce reliance on synthetic fungicides, promoting eco-friendly farming practices.
Case Study 1: Field Trials on Oat Crops
In field trials conducted by researchers at the University of Agriculture, this compound was applied to oat crops affected by Gaeumannomyces graminis. The results showed a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.
Case Study 2: Laboratory Analysis
A laboratory analysis evaluated the effectiveness of this compound against various fungal pathogens using high-performance liquid chromatography (HPLC). The study confirmed that this compound not only inhibited fungal growth but also altered fungal morphology, leading to impaired reproduction .
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its antimicrobial effects.
- Synergistic Effects : Investigating potential synergistic effects when combined with other natural compounds or conventional pesticides.
- Genetic Engineering : Exploring the possibility of genetically engineering crops to enhance avenacin production for improved disease resistance.
Comparison with Similar Compounds
Key Observations :
- Acyl Group Specificity: Avenacins A-1/B-1 and A-2/B-2 diverge in their acyl donors. N-methylanthraniloyl-β-d-glucopyranose (for A-1/B-1) and benzoyl-β-d-glucopyranose (for A-2/B-2) are synthesized by UGT74H5 and UGT74H6, respectively .
- Hydroxylation : The presence of a hydroxyl group at C-23 (Avenacins A-1/A-2) correlates with enhanced antifungal activity compared to their B counterparts .
Functional Comparison: Antimicrobial Activity
Avenacin A-1, the most abundant and studied compound, exhibits strong antifungal properties against soil-borne pathogens like Gaeumannomyces graminis . By contrast, Avenacin B-2’s lower abundance and structural modifications (lack of C-23 hydroxyl and benzoate acylation) likely reduce its efficacy:
- Antifungal Assays : While Avenacin A-1 inhibits fungi such as Fusarium culmorum and Rhizoctonia solani, B-2’s bioactivity remains underexplored due to its scarcity .
Comparison with Functionally Similar Compounds in Other Species
This compound shares functional parallels with other plant-derived antimicrobials but differs in biosynthesis and structure:
Benzoxazinones in Maize
- Structure: Benzoxazinones (e.g., DIMBOA) are hydroxamic acids, unlike triterpenoid avenacins.
- Biosynthesis : Encoded by a gene cluster (Bx2–Bx5), these compounds are widespread in Poaceae but absent in oats .
- Role: Both avenacins and benzoxazinones defend against fungal pathogens, but their chemical scaffolds and genetic regulation are distinct .
Cyanogenic Glycosides in Sorghum
- Structure: Cyanogenic glycosides (e.g., dhurrin) release toxic cyanide upon hydrolysis.
- Biosynthesis : Mediated by cytochrome P450s (CYP79A1, CYP71E1) and a UDP-glucosyltransferase .
- Role: Unlike avenacins, cyanogenic glycosides deter herbivores rather than fungi .
Evolutionary and Ecological Considerations
The oat avenacin cluster (including genes for B-2 biosynthesis) evolved independently and lacks orthologs in other monocots . This uniqueness highlights oat-specific adaptations to soil pathogens. By contrast, benzoxazinones and cyanogenic glycosides are phylogenetically widespread, suggesting convergent evolution of chemical defense mechanisms .
Preparation Methods
Root Material Preparation
Avenacin B-2 is extracted from hydroponically grown oat roots, typically harvested from 5-day-old seedlings. Roots are freeze-dried to preserve labile compounds and ground into a fine powder.
Solvent Extraction
The powdered roots undergo sequential extraction with methanol (MeOH) to solubilize saponins. A standard protocol involves:
Chromatographic Purification
This compound is purified using reversed-phase chromatography:
Table 1: Chromatographic Conditions for this compound Purification
Biosynthetic Pathways and Enzymatic Tailoring
Core Triterpene Scaffold Formation
This compound biosynthesis begins with β-amyrin, cyclized from 2,3-oxidosqualene by β-amyrin synthase (AsbAS1/SAD1). Subsequent oxygenation steps involve:
Glycosylation and Acylation
-
Trisaccharide Addition : A branched arabinose-glucose-glucose chain is appended by UGT74H5 (α-L-arabinose transferase) and AsUGT91G16 (β-D-glucose transferase).
-
Benzoic Acid Acylation : Serine carboxypeptidase-like acyltransferase AsSCPL1/SAD7 transfers benzoic acid from its glucoside donor, synthesized via phenylalanine ammonia-lyase (PAL2) and UGT84 glucosyltransferase (SAD4).
Table 2: Key Enzymes in this compound Biosynthesis
Mutant Chemotyping and Pathway Validation
Genetic Knockouts
Metabolite Profiling
LC/MS analysis of mutant root extracts reveals:
-
Accumulation of Intermediates : De-acylated avenacin A (m/z 1,127) and monodeglucosylated forms (m/z 985).
-
Acyl Donor Deficiency : Reduced benzoic acid O-glucoside (m/z 309) correlates with this compound depletion.
Analytical Characterization
Structural Elucidation
Stability and Detoxification
-
Acid Sensitivity : this compound undergoes epoxide rearrangement to 12-keto derivatives under acidic conditions (pH < 3).
-
Fungal Detoxification : Gaeumannomyces graminis var. avenae hydrolyzes the trisaccharide chain, producing non-toxic deglucothis compound.
Industrial and Agricultural Applications
Scale-Up Challenges
-
Low Natural Abundance : this compound constitutes <0.01% of dry root weight, necessitating metabolic engineering in heterologous hosts.
-
Transient Expression Systems : Co-expression of AsCYP72A475, AsSCPL1, and Pal2 in Nicotiana benthamiana yields 81.4 mg/kg fresh weight of epoxyhydroxy-β-amyrin intermediates.
Q & A
Q. Guidelines for Data Presentation
- Tables : Ensure numerical precision aligns with instrument resolution (e.g., ±0.01 mg/mL for HPLC) .
- Figures : Use color-coded schematics for biosynthetic pathways or molecular interactions, avoiding overcrowding .
- Ethical Reporting : Disclose conflicts of interest and raw data accessibility per FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
